molecular formula C11H13NOSi B8653425 5-((Trimethylsilyl)ethynyl)nicotinaldehyde

5-((Trimethylsilyl)ethynyl)nicotinaldehyde

Cat. No. B8653425
M. Wt: 203.31 g/mol
InChI Key: VAIBFALAUSZDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Trimethylsilyl)ethynyl)nicotinaldehyde is a useful research compound. Its molecular formula is C11H13NOSi and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((Trimethylsilyl)ethynyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((Trimethylsilyl)ethynyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((Trimethylsilyl)ethynyl)nicotinaldehyde

Molecular Formula

C11H13NOSi

Molecular Weight

203.31 g/mol

IUPAC Name

5-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)5-4-10-6-11(9-13)8-12-7-10/h6-9H,1-3H3

InChI Key

VAIBFALAUSZDQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromonicotinaldehyde (1 g) and ethynyltrimethylsilane (792 mg) in Et3N (15 ml) was added tetrakis(triphenylphosphine)palladium (124 mg) and copper(I) iodide (51 mg). After 4 hours, the resulting mixture was filtrated and evaporated. The residue was dissolved in EtOAc and washed successively with dil. NH3aq, water and brine. The organic layer was dried over MgSO4 and evaporated. The residue was purified with silica gel column chromatography to give 5-[(trimethylsilyl)ethynyl]nicotinaldehyde as a slightly yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.